molecular formula C10H11NO5 B3108505 2-Isopropoxy-5-nitrobenzoic acid CAS No. 166263-28-1

2-Isopropoxy-5-nitrobenzoic acid

Cat. No. B3108505
CAS RN: 166263-28-1
M. Wt: 225.2 g/mol
InChI Key: DNHIZLKKGAUBON-UHFFFAOYSA-N
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Description

“2-Isopropoxy-5-nitrobenzoic acid” is an organic compound . It is a derivative of nitrobenzoic acid, which consists of a carboxylic acid group and a nitro group .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a potential reaction involving this compound, given its organoboron reagent properties . Another potential reaction is the catalytic protodeboronation of alkyl boronic esters .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Approach Alteration : The synthesis of 2-isopropoxy-4-nitrobenzoic acid, closely related to 2-isopropoxy-5-nitrobenzoic acid, can be improved by modifying reaction conditions. Adjusting the temperature and base concentration leads to higher yields, demonstrating the compound's versatile reactivity and utility in chemical synthesis (Nué-Martínez et al., 2021).

  • Intermediate in Complex Synthesis : The Ugi reaction of 2-nitrobenzoic acid derivatives, including variants similar to this compound, has been employed to synthesize complex isoindolinones. This showcases the compound's role as a building block in the synthesis of bioactive molecules (Kurva et al., 2019).

Physicochemical Properties and Applications

  • Structural Analysis and Physicochemical Properties : The crystal structures and physicochemical properties of metal complexes involving derivatives of nitrobenzoic acid, akin to this compound, have been studied. This research is significant for understanding the compound's potential applications in materials science and medicinal chemistry (D'angelo et al., 2008).

  • Enhancing Durability in Composite Systems : The addition of nitrobenzoic acid, a compound related to this compound, to calcium-silicate-hydrate systems has shown to improve their durability and mechanical properties. This suggests potential applications in construction materials and composite systems (Khoshnazar et al., 2016).

Analytical and Diagnostic Applications

  • In Analytical Chemistry : The chemical structure of nitrobenzoic acid derivatives, including this compound, makes them suitable for use in analytical chemistry, particularly in chromatographic techniques. This utility is demonstrated in the separation and identification of various compounds (Chen & Zhang, 1997).

  • Biochemical Assays : Derivatives of nitrobenzoic acid, akin to this compound, have been used in biochemical assays, such as the quantification of thiol groups. This application is vital for various enzymatic and biological studies (Ellman, 1959).

Mechanism of Action

Target of Action

It is known that nitrobenzoic acid derivatives are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules.

Mode of Action

The mode of action of 2-Isopropoxy-5-nitrobenzoic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, a palladium catalyst facilitates the coupling of an organoboron compound (like a boronic ester) with an organic halide or triflate. The nitrobenzoic acid derivative may act as a reagent in these reactions, contributing to the formation of new carbon-carbon bonds.

Biochemical Pathways

It’s worth noting that the suzuki–miyaura cross-coupling reactions in which this compound may participate are fundamental to the synthesis of a wide range of organic compounds . These compounds, in turn, could influence numerous biochemical pathways depending on their specific structures and properties.

Result of Action

The molecular and cellular effects of this compound are likely dependent on the specific context of its use. In the context of organic synthesis, the primary result of its action would be the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a suitable catalyst . Additionally, the stability of the compound may be influenced by factors such as pH, temperature, and exposure to light or oxygen.

properties

IUPAC Name

5-nitro-2-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-6(2)16-9-4-3-7(11(14)15)5-8(9)10(12)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHIZLKKGAUBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283304
Record name 2-(1-Methylethoxy)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

166263-28-1
Record name 2-(1-Methylethoxy)-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166263-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylethoxy)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-isopropoxy-5-nitrobenzoate (6.92 g, 28.95 mmol) was taken up in THF/H2O (35 ml of each) and LiOH (1.39 g, 57.9 mmol) was added. The mixture was stirred at RT overnight then the pH was lowered to 1 by the addition of concentrated HCl and the product extracted in ethyl acetate (50 ml). The organic layer was dried (MgSO4) and evaporated to give 2-isopropoxy-5-nitrobenzoic acid (6.02 g, 92.5%) as a yellow solid. 1H NMR (δ, 250 MHz, DMSO-d6): 1.32 (d, 6-H, CH3), 4.88 (septet, 1-H, CH), 7.37 (d, 1-H, aromatic), 8.32 (dd, 1-H, aromatic), 8.40 (d, 1-H, aromatic), 13.13 (s, 1-H, CO2H). 2-Isopropoxy-5-nitrobenzoic acid (6.02 g, 26.75 mmol) was suspended in EtOH (100 ml) and 10% Pd on C (wet basis) (600 mg) was added. The mixture was hydrogenated at 50 psi for 2 hrs. The mixture was filtered through celite and the volatiles were removed in vacuo. The residue was triturated with IPA, and the resulting solid filtered off, washed with MTBE and dried in vacuo to give 4.15 g of 5-amino-2-isopropoxybenzoic acid (79.5%) as a pale yellow solid.
Quantity
6.92 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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